5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
Overview
Description
5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine: is a heterocyclic compound that has garnered attention due to its structural similarity to purine, a fundamental component of nucleic acids. This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-1H-pyrazolo[3,4-c]pyridine with suitable amines under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structural similarity to purine makes it a candidate for targeting enzymes involved in nucleic acid metabolism .
Medicine: In medicine, this compound is being explored for its potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties .
Industry: Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. By mimicking the structure of purine, it can inhibit the activity of these enzymes, thereby affecting cellular processes . The pathways involved include inhibition of DNA and RNA synthesis, leading to potential therapeutic effects in cancer and viral infections .
Comparison with Similar Compounds
- 1H-pyrazolo[3,4-b]pyridines
- 1H-pyrazolo[3,4-c]pyridines
- 5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
Comparison: Compared to other similar compounds, 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. For instance, the presence of a chlorine atom at the 5-position can enhance its binding affinity to certain enzymes, making it a more potent inhibitor .
Properties
IUPAC Name |
5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H3,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVCEQKHPBTCQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NN=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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